molecular formula C14H7BrFN5S B11060456 6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060456
M. Wt: 376.21 g/mol
InChI Key: RLBBTXSVNQBNPN-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and pyridine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Pyridine Moiety: This step involves the coupling of the triazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring, which can be achieved using bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine and triazole rings.

    Reduction: Reduction reactions may target the bromine and fluorine substituents, leading to the formation of dehalogenated products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Triazolothiadiazoles have been reported to exhibit antimicrobial, antifungal, and anticancer activities, making them of interest in drug discovery.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, triazolothiadiazoles are known to interact with enzymes, receptors, and other molecular targets, leading to various biological effects. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chloro-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Bromo-2-methylphenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H7BrFN5S

Molecular Weight

376.21 g/mol

IUPAC Name

6-(4-bromo-2-fluorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7BrFN5S/c15-9-3-4-10(11(16)6-9)13-20-21-12(18-19-14(21)22-13)8-2-1-5-17-7-8/h1-7H

InChI Key

RLBBTXSVNQBNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Br)F

Origin of Product

United States

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